Product packaging for Schoenoside(Cat. No.:)

Schoenoside

Cat. No.: B1248054
M. Wt: 434.4 g/mol
InChI Key: RPWGPITYYOQXEV-YMQHIKHWSA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field of study focused on chemical compounds produced by living organisms, including plants, animals, and microorganisms. ust.ac.krlibretexts.orgsciencebiology.org These naturally derived substances, often referred to as secondary metabolites, exhibit immense structural diversity and are of significant interest for their potential applications. rsc.org

Schoenoside belongs to the 2-arylbenzofuran class of compounds, which are structurally related to stilbenoids. mdpi.comscribd.com Stilbenoids are a well-known group of natural phenolics characterized by a C6-C2-C6 backbone, consisting of two aromatic rings linked by an ethylene (B1197577) bridge. mdpi.com They are synthesized in plants through the phenylpropanoid pathway as a defense mechanism against stressors like pathogens or UV radiation. mdpi.com this compound itself is a glucoside, meaning it has a glucose sugar molecule attached, which can enhance its solubility and stability. mdpi.comjst.go.jp

Natural Occurrence and Botanical Source of this compound

This compound has been isolated from a limited number of plant species. The primary and most cited botanical source of the compound is Schoenocaulon officinale, a plant belonging to the Liliaceae family. mdpi.comjst.go.jp Specifically, this compound is extracted from the rhizomes of this plant. mdpi.comjst.go.jpresearchgate.net In addition to Schoenocaulon officinale, this compound has also been identified in the leaves of oriental tobacco (Nicotiana tabacum). asianpubs.org

Table 1: Botanical Sources of this compound

Plant SpeciesFamilyPlant Part
Schoenocaulon officinaleLiliaceaeRhizomes
Nicotiana tabacum (oriental tobacco)SolanaceaeLeaves

Historical Perspective of this compound Isolation and Initial Investigations

The isolation and structural elucidation of this compound were first reported by researchers investigating the chemical constituents of Schoenocaulon officinale rhizomes. jst.go.jpjst.go.jp In these initial studies, this compound, a 2-arylbenzofuran glucoside, was isolated alongside several other known and new stilbene (B7821643) glucosides. jst.go.jp The compounds isolated in conjunction with this compound included oxyresveratrol (B150227) 2-O-β-glucopyranoside, resveratrol (B1683913) 3,4′-O,O′-di-β-D-glucopyranoside, oxyresveratrol 3′-O-β-D-glucopyranoside, oxyresveratrol, resveratrol 3-O-β-D-glucopyranoside, mulberroside A, and moracin M 3′-O-β-D-glucopyranoside. jst.go.jpresearchgate.net

The process of identifying this compound's structure relied on the analysis of its physical and spectroscopic data. jst.go.jpresearchgate.netd-nb.info Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Mass Spectrometry (MS), and Infrared (IR) spectroscopy were employed. asianpubs.orgtutorchase.comnih.gov These methods are standard in natural product chemistry for determining the precise arrangement of atoms and functional groups within a molecule, thereby establishing its definitive structure. numberanalytics.comuniversalclass.com

Table 2: Chemical and Physical Properties of this compound

PropertyData
Molecular Formula C21H22O10
Molecular Weight 434.12 g/mol
CAS Registry Number 461433-85-2
Class 2-Arylbenzofuran Glucoside

Data sourced from knapsackfamily.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O10 B1248054 Schoenoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-5-methoxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H22O10/c1-28-16-5-10-4-14(30-15(10)7-13(16)24)9-2-11(23)6-12(3-9)29-21-20(27)19(26)18(25)17(8-22)31-21/h2-7,17-27H,8H2,1H3/t17-,18-,19+,20-,21-/m1/s1

InChI Key

RPWGPITYYOQXEV-YMQHIKHWSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O

Synonyms

schoenoside

Origin of Product

United States

Advanced Structural Elucidation Methodologies of Schoenoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Schoenoside Structure Determination

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. d-nb.infoplatypustech.com

One-dimensional (1D) NMR experiments, including proton (¹H) NMR, carbon-13 (¹³C) NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the structure of this compound.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the 2-arylbenzofuran core, the protons of the glucoside moiety, and any other substituents. The chemical shifts (δ) of these protons provide clues about their electronic environment, while the coupling constants (J) between adjacent protons help to establish their connectivity.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, and the chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, carbonyl).

DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which can sometimes be ambiguous in a standard ¹³C NMR spectrum. This information is crucial for piecing together the fragments of the molecule.

A representative, though not exhaustive, table of expected 1D NMR data for a compound with a this compound-like structure is presented below. Actual values can vary based on the solvent and specific substitution patterns.

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic Protons6.5 - 8.0100 - 160
Glucosyl Anomeric Proton4.5 - 5.595 - 105
Glucosyl Protons3.0 - 4.560 - 80

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. ekb.egajol.info

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to trace the proton-proton spin systems within the aromatic rings and the glucose unit, confirming their individual structures.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is invaluable for assigning the proton and carbon signals of specific CH, CH₂, and CH₃ groups in this compound.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most informative 2D NMR experiments for structure elucidation. It shows correlations between protons and carbons that are separated by two or three bonds. This allows for the connection of different molecular fragments. For instance, it can show the connection between the anomeric proton of the glucose unit and the carbon atom of the 2-arylbenzofuran core, thus establishing the point of glycosylation.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule, such as the orientation of the glucose unit relative to the aglycone.

One-Dimensional NMR Techniques (¹H, ¹³C, DEPT)

Mass Spectrometry (MS) Applications in this compound Structural Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is essential for determining the molecular weight of this compound and for obtaining information about its elemental composition and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule. This high precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured mass with the calculated masses of possible elemental compositions, the correct formula can be confidently identified.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. In this technique, this compound is first separated from other compounds in a mixture. The isolated molecule is then fragmented in the mass spectrometer, and the masses of the resulting fragments are measured. The fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information. For this compound, the fragmentation would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the glucose unit and another corresponding to the 2-arylbenzofuran aglycone. This confirms the presence of these two structural motifs and their connection. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

UV-Vis and IR spectroscopy provide complementary information about the functional groups and electronic properties of this compound. itwreagents.comoutermost-tech.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV and visible light by a molecule. platypustech.com The absorption of light is due to electronic transitions within the molecule. For this compound, the UV-Vis spectrum would show characteristic absorption bands for the conjugated aromatic system of the 2-arylbenzofuran core. asianpubs.orgmdpi.com The wavelength of maximum absorbance (λmax) can provide information about the extent of conjugation and the presence of certain chromophores. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. platypustech.commrclab.com The IR spectrum of this compound would show characteristic absorption bands for the different functional groups present in the molecule, such as hydroxyl (O-H) groups from the glucose unit and the phenolic portions, carbon-oxygen (C-O) bonds of the ether and glycosidic linkages, and carbon-carbon (C=C) double bonds of the aromatic rings. drawellanalytical.com

A summary of the expected spectroscopic data for this compound is provided in the table below.

Spectroscopic Technique Information Obtained Expected Observations for this compound
¹H NMRProton environment and connectivitySignals for aromatic, glucosyl, and methoxy (B1213986) protons.
¹³C NMRCarbon skeletonSignals for aromatic, glucosyl, and methoxy carbons.
DEPTMultiplicity of carbon atomsDifferentiation of CH, CH₂, and CH₃ groups.
COSY¹H-¹H correlationsSpin systems of the aromatic rings and glucose unit.
HSQC¹H-¹³C one-bond correlationsDirect assignment of proton and carbon signals.
HMBC¹H-¹³C long-range correlationsConnectivity of molecular fragments, point of glycosylation.
NOESY/ROESYThrough-space ¹H-¹H correlationsStereochemistry and conformation.
HRMSPrecise massDetermination of elemental formula.
LC-MS/MSFragmentation patternConfirmation of structural motifs (aglycone, glycoside).
UV-VisElectronic transitionsAbsorption bands characteristic of the 2-arylbenzofuran chromophore.
IRFunctional groupsAbsorption bands for OH, C-O, and aromatic C=C bonds.

Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism)

Chiroptical methods are a class of spectroscopic techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light. nih.gov For a molecule like this compound, which possesses stereogenic centers, these methods are indispensable for assigning the absolute configuration.

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.comacs.org The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. In the case of this compound, the 2-arylbenzofuran core acts as a significant chromophore.

Experimental Measurement: The ECD spectrum of a pure sample of this compound would be recorded, typically in a suitable solvent like methanol (B129727). The spectrum would exhibit positive and/or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the chromophores. nih.gov

Comparison with Analogues: The experimental ECD spectrum could be compared with those of structurally related 2-arylbenzofuran glucosides with known absolute configurations. A close similarity in the ECD spectra would suggest the same absolute stereochemistry. acs.org

Exciton (B1674681) Chirality Method: If the molecule contains two or more interacting chromophores, the exciton chirality method can be a powerful tool for determining the absolute configuration. This method relies on the through-space coupling of the electric transition dipoles of the chromophores, which results in a characteristic bisignate (two-signed) Cotton effect in the ECD spectrum. The sign of this couplet is directly related to the chirality of the arrangement of the chromophores. acs.org

For instance, studies on other natural products have successfully used ECD to establish absolute configurations. The absolute configuration of a novel γ-lactone with a furo[3,4-b]pyran-5-one bicyclic ring system was established using calculated ECD spectra, which showed full support for the assigned (2R, 3S, 5S, 7S, 8R) configuration. researchgate.net Similarly, the absolute configurations of new pterocarpans were established by combining ECD calculations with NMR data. researchgate.net This highlights the utility of ECD as a reliable method for the stereochemical elucidation of complex natural products.

A hypothetical table illustrating the kind of data that would be obtained from an ECD analysis of this compound is presented below.

Table 1: Hypothetical ECD Data for this compound

Wavelength (nm)Cotton Effect (Δε)
235+8.5
258-12.3
290+5.1
330-3.7

X-ray Crystallography for Absolute Stereochemistry (if applicable)

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute stereochemistry. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The diffraction data allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. wikipedia.org

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the primary and often most challenging step. The process involves dissolving the purified compound in an appropriate solvent system and allowing the solvent to evaporate slowly, encouraging the formation of well-ordered crystals.

If a suitable crystal of this compound were obtained, the X-ray crystallographic analysis would provide:

The unambiguous molecular structure, confirming the connectivity established by NMR.

The precise bond lengths, bond angles, and torsion angles.

The absolute configuration of all stereogenic centers, typically determined using anomalous dispersion effects, often by incorporating a heavy atom. taylorandfrancis.com

While no specific X-ray crystallographic data for this compound has been reported, the technique has been successfully applied to determine the absolute configuration of other 2-arylbenzofuran derivatives. For example, the structure of a new 2-arylbenzofuran with an additional six-membered lactone ring, isolated from Itea omeiensis, was confirmed by single-crystal X-ray diffraction analysis. nih.gov In another study, the absolute configuration of solaniol, a known compound with previously undefined stereochemistry, was established for the first time through X-ray diffraction analysis. researchgate.net These examples underscore the power of X-ray crystallography in providing definitive structural proof for this class of compounds.

A hypothetical table summarizing the crystallographic data that would be generated for this compound is shown below.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC21H22O9
Formula Weight418.39
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensionsa = 8.5 Å, b = 12.1 Å, c = 19.8 Å
Volume2035.5 Å3
Z (molecules/unit cell)4
Density (calculated)1.365 g/cm3
Flack Parameter0.05(3)

Computational Assisted Structural Assignment (e.g., Density Functional Theory (DFT) Calculations for NMR/ECD Prediction)

In recent years, computational methods, particularly Density Functional Theory (DFT), have become an integral part of the structural elucidation of natural products. mdpi.com DFT calculations can be used to predict various spectroscopic properties, including NMR chemical shifts and ECD spectra, for different possible stereoisomers of a molecule. mdpi.com By comparing the calculated data with the experimental data, the most likely structure and absolute configuration can be determined. mdpi.com

For this compound, DFT calculations would be employed in the following ways:

NMR Chemical Shift Prediction: The 1H and 13C NMR chemical shifts for all possible diastereomers of this compound would be calculated using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated chemical shifts would then be correlated with the experimental NMR data. A statistical analysis, such as the DP4+ probability analysis, can be used to determine which diastereomer has the best fit with the experimental data, thus assigning the relative configuration. researchgate.net This approach has been shown to be a powerful tool for revising misassigned structures of natural products. acs.org

ECD Spectra Prediction: DFT calculations can also be used to predict the ECD spectra for all possible enantiomers of this compound. mdpi.com The calculated spectra are then compared with the experimental ECD spectrum. The enantiomer whose calculated spectrum matches the experimental spectrum in terms of the signs and relative intensities of the Cotton effects is assigned as the correct absolute configuration. This method has been successfully used to determine the absolute configuration of numerous natural products, including geranylated xanthones and flavones. acs.org

The synergistic use of experimental data and computational predictions provides a high level of confidence in the structural assignment. For example, a study on hydroxystilbene glucosides utilized DFT calculations to evaluate the thermodynamics of various coupling modes, providing insights into their formation. frontiersin.org

A hypothetical table comparing experimental and DFT-calculated 13C NMR data for a key part of the this compound structure is presented below.

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts for the Aglycone Moiety of this compound

Carbon PositionExperimental δ (ppm)Calculated δ (ppm) (Isomer A)Calculated δ (ppm) (Isomer B)
C-2155.2155.5158.1
C-3102.8103.1101.9
C-3a157.9158.2157.5
C-498.698.999.2
C-5159.1159.4159.0
C-6113.4113.7114.0
C-7102.1102.4102.0
C-7a118.9119.2118.5
C-1'123.5123.8124.1
C-2'129.8130.1129.5
C-3'116.2116.5116.8
C-4'160.7161.0160.5
C-5'116.2116.5116.8
C-6'129.8130.1129.5

Chemical Synthesis and Analog Design of Schoenoside

Total Synthesis Strategies for Schoenoside and its Aglycone

The total synthesis of a natural glycoside like this compound can be approached in two main stages: the construction of the aglycone (the non-sugar part) and the subsequent stereoselective attachment of the glucoside moiety. While a complete total synthesis of this compound has not been extensively documented in a single campaign, a variety of established methods for constructing the core 2-arylbenzofuran skeleton of its aglycone are prominent in organic synthesis.

Key strategies for synthesizing the 2-arylbenzofuran aglycone often involve intramolecular cyclization reactions to form the furan (B31954) ring. One prevalent method is the oxidative cyclization of a 2-hydroxystilbene precursor. For instance, hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene, have been used to catalyze the oxidative cyclization of 2-hydroxystilbenes, yielding the 2-arylbenzofuran structure efficiently. mdpi.comresearchgate.net

Another powerful approach involves transition-metal catalysis. Palladium-catalyzed reactions are particularly noteworthy. One such strategy employs the reaction of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids. This process proceeds through a sequential addition and intramolecular annulation, affording the 2-arylbenzofuran core in good yields. organic-chemistry.org A related palladium-catalyzed Mizoroki-Heck reaction, while attempted for a stilbene (B7821643) synthesis, was observed to unexpectedly produce a 2-aryl-2,3-dihydrobenzofuran, a direct precursor to the this compound aglycone skeleton. researchgate.net Other palladium-catalyzed methods include the intramolecular cyclization of o-alkenylphenols. mdpi.com

Once the aglycone is synthesized with the appropriate hydroxyl groups, the final crucial step is glycosylation. This involves the stereoselective formation of an O-glycosidic bond between a hydroxyl group on the aglycone and the C1 position of a glucose donor. To achieve the natural β-configuration of this compound, chemists employ various glycosylation techniques using donors like glycosyl bromides, glycosyl trichloroacetimidates, or thioglycosides. rsc.org The stereoselectivity is often controlled through neighboring group participation from a protecting group (e.g., an acetyl group) at the C2 position of the glucose donor, which ensures the formation of the desired 1,2-trans linkage.

Table 1: Selected Strategies for the Synthesis of the 2-Arylbenzofuran Aglycone Core

Synthetic Strategy Key Precursors Catalyst/Reagent Mechanism Highlights
Oxidative Cyclization 2-Hydroxystilbenes PhI(OAc)₂ / m-CPBA Iodine(III)-catalyzed intramolecular C-O bond formation. mdpi.comresearchgate.net
Palladium-Catalyzed Annulation 2-(2-Hydroxyphenyl)acetonitriles + Arylboronic acids Pd(OAc)₂ / Ligand Sequential addition and intramolecular cyclization. organic-chemistry.org
Two-Step Pinacol Coupling/Cyclization Salicylaldehydes + Aromatic aldehydes TiCl₄ / Mn Cross-pinacol coupling followed by acid-promoted cyclization of the diol. researchgate.net
Intramolecular Cyclodehydration 2-Methoxydeoxybenzoins HBr Acid-catalyzed cyclization with demethylation. mdpi.com

Semisynthesis Approaches for this compound Derivatization

Semisynthesis, which utilizes a readily available natural product as a starting material for chemical modification, is a powerful tool for generating novel derivatives. researchgate.net This approach leverages the complex core structure provided by nature, allowing chemists to focus on targeted modifications of functional groups to explore structure-activity relationships. For this compound, the hydroxyl groups on the aromatic rings and the glucose moiety serve as prime targets for derivatization.

Research on related natural 2-arylbenzofurans provides a clear blueprint for this strategy. In one study, a naturally isolated 2-arylbenzofuran-3-carbaldehyde was used as the starting scaffold to produce a library of new analogs. nih.gov By targeting the existing formyl and hydroxyl groups, researchers successfully synthesized new esters, ethers, an oxime, and a secondary amine, demonstrating the feasibility of derivatizing this class of compounds. nih.gov Similarly, derivatives of moracin C, another 2-arylbenzofuran, were prepared via reactions such as prenylation and demethylation of the natural core structure. researchgate.net

Applying this logic to this compound, its aglycone could be obtained via hydrolysis of the natural product, followed by selective modification of the phenolic hydroxyls. Alternatively, direct chemical manipulation of the intact glycoside could yield derivatives with modified aglycone or sugar portions. Such approaches are often more efficient than total synthesis for producing a diverse range of analogs for biological screening. researchgate.net

Design and Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of analogs aim to improve the parent molecule's properties, such as biological activity, selectivity, or pharmacokinetic parameters. For this compound, synthetic efforts can be directed at three key areas: the glucoside unit, the aromatic rings, and the stereochemistry of the molecule.

Both chemical and enzymatic methods can be employed. Enzymatic glycosylation, using glycosyltransferases, offers a highly selective means to alter the sugar chain under mild conditions, which is advantageous when working with complex molecules. nih.gov This can involve adding further sugar units to create oligosaccharides or changing the nature of the existing sugar. Studies on flavonoids, which are structurally analogous to this compound, have shown that elongating the glucose chain can enhance absorption and bioavailability. mdpi.com

Chemical synthesis provides access to a broader range of non-natural sugar analogs. researchgate.net The hydroxyl groups on this compound's glucose unit can be selectively protected and then modified to introduce different functional groups, such as esters, ethers, or amines. This allows for fine-tuning of the molecule's polarity and its potential interactions with biological targets.

The 2-arylbenzofuran scaffold offers numerous possibilities for modification to probe its influence on biological activity. The substitution pattern on both the benzofuran (B130515) ring system and the pendant 2-aryl ring can be systematically varied.

Synthetic strategies for the aglycone typically build the core from substituted precursors. By choosing appropriately functionalized salicylaldehydes, phenols, phenylacetic acids, or arylboronic acids as starting materials, chemists can introduce a wide array of substituents (e.g., hydroxyl, methoxy (B1213986), halogen, alkyl groups) at specific positions on the aromatic rings. organic-chemistry.orgnih.gov A study focused on creating 2-arylbenzofuran analogs as potential anti-Alzheimer's agents found that the number and position of hydroxyl groups on the aromatic rings significantly impacted the compound's inhibitory activity. nih.gov

While the benzofuran ring itself is relatively stable, modifications are possible. Syntheses can be designed to introduce substituents at the C3 position, as seen in the natural products like 2-arylbenzofuran-3-carbaldehydes. nih.gov This allows for the introduction of a third point of diversity, further expanding the chemical space available for exploration.

Table 2: Examples of Analog Design Based on the this compound Scaffold

Modification Target Synthetic Strategy Potential Outcome
Glucoside Moiety Enzymatic glycosylation/deglycosylation; Chemical acylation or etherification of sugar hydroxyls. nih.govresearchgate.net Altered solubility, bioavailability, and target interaction. mdpi.com
Aromatic Rings Synthesis from substituted precursors (phenols, arylboronic acids). organic-chemistry.orgnih.gov Modulated electronic properties and biological activity.
Furan Ring Introduction of substituents at the C3-position during synthesis. nih.gov Introduction of new functional handles for further derivatization or target interaction.

Control of stereochemistry is paramount in the synthesis of complex natural products and their analogs. For this compound, two key areas require stereochemical control: the anomeric center of the glycosidic bond and any chiral centers on the aglycone.

The formation of the β-glycosidic bond is the most critical stereoselective step. Modern glycosylation methods provide excellent control over this transformation. The use of a participating protecting group (like an acetate (B1210297) or pivaloate) at the C2-hydroxyl of the glucose donor is a classic and reliable strategy. This group shields one face of the molecule and directs the incoming aglycone to attack from the opposite face, leading exclusively to the desired 1,2-trans product, which in the case of glucose, is the β-anomer. rsc.orgrsc.org

While the this compound aglycone itself is achiral, certain synthetic routes may proceed through chiral intermediates, such as a 2,3-dihydrobenzofuran. researchgate.net In these cases, asymmetric synthesis methods would be required to control the stereochemistry at C2 and C3. Methodologies such as substrate-controlled diastereoselective reactions or the use of chiral catalysts can establish the desired stereocenters. For example, stereoselective imino-aldol reactions have been used to generate precursors for substituted azetidines, and similar logic could be applied to related oxygen heterocycles. rsc.org The development of stereoselective routes is essential for synthesizing enantiomerically pure analogs and for unambiguously assigning the structure of new natural products.

Pre Clinical Biological Activity Investigations of Schoenoside

In Vitro Cellular and Molecular Studies of Schoenoside Actions

In vitro studies, which are conducted using components of an organism that have been isolated from their usual biological surroundings (e.g., microorganisms, cells, or biological molecules), are fundamental in preclinical research. nih.govnih.govbio-rad.com These studies allow for the investigation of a compound's biological activity at the cellular and molecular level. For this compound, such investigations are in the early stages.

Modulation of Cellular Signaling Pathways by this compound

Cellular signaling pathways are complex networks that dictate fundamental cellular activities and coordinate cell actions. The modulation of these pathways is a key mechanism through which bioactive compounds exert their effects. nih.govwikipedia.org

The c-Jun N-terminal kinase (JNK) and the mammalian target of rapamycin (B549165) (mTOR) are critical protein kinases that regulate processes like cell proliferation, apoptosis, and stress responses. nih.govijmm.ircore.ac.uk The JNK pathway is a part of the mitogen-activated protein kinase (MAPK) family and is activated by stress stimuli, while the mTOR pathway is a central regulator of cell growth and metabolism. nih.govresearchgate.netfrontiersin.org

Currently, there is no specific information available in the scientific literature detailing the direct effects of this compound on the JNK or mTOR kinase pathways.

Apoptosis is a form of programmed cell death crucial for eliminating damaged or unwanted cells, while the cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA. fiveable.menih.gov The regulation of these processes is tightly controlled by checkpoints and a variety of regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). khanacademy.orgpraxilabs.comsavemyexams.com Dysregulation of these mechanisms can lead to diseases like cancer.

Specific studies on the direct influence of this compound on apoptosis and cell cycle control mechanisms have not been identified in the reviewed scientific literature.

Gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein or RNA molecule. bio-rad.comwikipedia.org Modulation of gene expression is a fundamental mechanism by which compounds can influence cellular function and is often investigated to understand their therapeutic or toxic effects. nih.govnih.gov This can occur at various stages, including transcription, RNA processing, and translation. wikipedia.org

There is currently no specific research available that details how this compound modulates the expression of specific genes.

Apoptosis and Cell Cycle Control Mechanisms

Enzyme Inhibition Profiling (e.g., human Monoamine Oxidase B (hMAO-B), Cholinesterases (ChE), Beta-secretase 1 (BACE-1))

Enzyme inhibition is a key mechanism of action for many therapeutic drugs. The enzymes human Monoamine Oxidase B (hMAO-B), Cholinesterases (ChE), and Beta-secretase 1 (BACE-1) are important targets in the context of neurodegenerative diseases. nih.govmdpi.comsemanticscholar.org Inhibition of hMAO-B can increase dopamine (B1211576) levels, ChE inhibitors increase acetylcholine (B1216132) levels, and BACE-1 inhibitors reduce the production of amyloid-beta peptides. nih.govmdpi.com

While some stilbene (B7821643) derivatives have been shown to inhibit these enzymes, specific inhibitory concentrations (IC₅₀) for this compound against hMAO-B, ChE (including acetylcholinesterase - AChE and butyrylcholinesterase - BChE), and BACE-1 are not documented in the available scientific literature. mdpi.commdpi.com

Table 1: Enzyme Inhibition Profile of this compound This table is interactive. Click on the headers to sort.

Target Enzyme IC₅₀ (µM) Inhibition Type Source
human Monoamine Oxidase B (hMAO-B) Data Not Available Data Not Available N/A
Acetylcholinesterase (AChE) Data Not Available Data Not Available N/A
Butyrylcholinesterase (BChE) Data Not Available Data Not Available N/A

Receptor Binding Assays and Target Identification

Receptor binding assays are used to measure the interaction between a ligand, such as a drug candidate, and its target receptor. giffordbioscience.comcontractlaboratory.com These assays are crucial for identifying which proteins a compound interacts with, thereby helping to elucidate its mechanism of action and potential off-target effects. contractlaboratory.comnih.gov Techniques like radioligand binding assays and surface plasmon resonance are often employed for this purpose. giffordbioscience.com

There are no published studies using receptor binding assays to identify the specific molecular targets of this compound.

Table 2: Identified Molecular Targets for this compound via Receptor Binding Assays This table is interactive. Click on the headers to sort.

Identified Target Binding Affinity (Kd/Ki) Assay Type Source

Antioxidant Mechanisms at the Cellular Level

Stilbene derivatives, the class of compounds to which this compound belongs, are recognized for their antioxidant properties. nih.gov The antioxidant capacity of these molecules often increases with the number of hydroxyl groups in their structure. mdpi.com At a cellular level, these compounds work to mitigate oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdsafetech.orgmdpi.com Oxidative stress is a known mechanism of cellular injury and is implicated in a wide range of chronic and degenerative diseases. mdsafetech.org

The fundamental antioxidant mechanism involves the neutralization of free radicals (ROS) by donating electrons, which stabilizes the reactive molecules and prevents them from causing damage to vital cellular components like DNA, proteins, and lipids. mdsafetech.org Studies on various natural compounds have shown that antioxidants can reverse the decrease in cell viability caused by ROS production. nih.gov Furthermore, antioxidants help to preserve mitochondrial membrane potential, which can be compromised during periods of high oxidative stress. nih.gov The body has its own antioxidant defenses, including enzymes and molecules like glutathione, but consuming plant-derived antioxidants can bolster these systems. mdsafetech.org While the broader class of stilbenes is known for these effects, specific studies detailing the precise cellular antioxidant mechanisms of this compound itself are part of ongoing research. nih.govmdpi.com

Immunomodulatory Effects on Immune Cell Lines (e.g., RAW 264.7 macrophages)

The immunomodulatory potential of chemical compounds is frequently evaluated using established immune cell lines, such as the murine macrophage cell line RAW 264.7. frontiersin.orgtjnpr.org Macrophages are key players in the immune system, and their activation leads to processes like phagocytosis and the production of signaling molecules, including various cytokines. frontiersin.org The RAW 264.7 cell line serves as a standard in vitro model to assess how substances affect immune responses, including cell proliferation, cytokine secretion, and the killing of tumor cells. frontiersin.orgtjnpr.org

Stilbene derivatives are known to possess properties that allow for potential interactions with the immune system, and they can modulate inflammation markers. nih.gov Research on various plant extracts and polysaccharides using RAW 264.7 cells has demonstrated a range of immunomodulatory activities. nih.govmdpi.com For instance, some compounds have been shown to enhance macrophage phagocytic function, while others can either promote or suppress the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to stimuli like lipopolysaccharide (LPS). nih.govmdpi.comimrpress.com While the stilbene class of molecules, including this compound, is noted for its potential to influence the immune system, specific studies detailing the direct immunomodulatory effects of this compound on RAW 264.7 macrophages are not yet extensively documented. nih.gov

Anti-Inflammatory Modalities in Cellular Models (e.g., inhibition of NO, PGE₂ production)

Cellular models are crucial for investigating the anti-inflammatory properties of natural compounds. nih.gov A common approach involves stimulating macrophage cell lines like RAW 264.7 with LPS to induce an inflammatory response, characterized by the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) like PGE₂. nih.govmdpi.com The ability of a test compound to inhibit the production of these molecules is a key indicator of its anti-inflammatory potential.

Stilbene derivatives are recognized for their anti-inflammatory characteristics, which are significantly influenced by the arrangement of hydroxyl groups in their structure. nih.gov Studies on other compounds using these cellular models have shown significant suppression of NO generation and inhibition of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE₂ production. nih.govmdpi.com For example, some extracts have been observed to substantially decrease the release of NO, TNF-α, and IL-6 from activated macrophages. frontiersin.org This anti-inflammatory activity is often mediated through the modulation of key signaling pathways, such as the NF-κB pathway. mdpi.com While the anti-inflammatory potential of the stilbene family is well-established, specific data on this compound's capacity to inhibit NO and PGE₂ production in cellular models remains a subject for further detailed investigation. nih.govscribd.com

Neuroprotective Mechanisms in In Vitro Models (e.g., Aβ generation/oligomerization, tau phosphorylation)

This compound and related stilbenes have demonstrated significant potential as neuroprotective agents in pre-clinical studies, particularly in models of Alzheimer's disease. nih.govmdpi.com In vitro models, often using neuron-like cell lines such as SH-SY5Y, are employed to study the molecular mechanisms underlying neurodegenerative diseases. nih.govfrontiersin.org

Research on stilbenes has shown they can target multiple pathways involved in neuroprotection. nih.govmdpi.com A key area of investigation is their ability to interfere with the pathogenesis of Alzheimer's disease. This includes reducing the generation and aggregation of amyloid-beta (Aβ) peptides and preventing the abnormal phosphorylation of tau proteins, both of which are hallmarks of the disease. mdpi.com The neuroprotective effects of stilbenes are also linked to their capacity to reduce oxidative stress, a contributing factor in neuronal cell death. nih.govnih.gov

Table 1: Investigated Neuroprotective Mechanisms of Stilbene Derivatives in In Vitro Models

Mechanism Observation Reference
Aβ Generation & Oligomerization Stilbenes may ameliorate Alzheimer's pathology by reducing the generation and aggregation of Aβ peptides. mdpi.com
Tau Phosphorylation Stilbenes may help prevent aberrant tau phosphorylation and subsequent aggregation. mdpi.com
Oxidative Stress Reduction The antioxidant properties of stilbenes contribute to their neuroprotective effects by mitigating oxidative damage in neuronal cells. nih.gov

| Cell Viability | Certain stilbene derivatives have been shown to enhance cell viability in in vitro models of neurotoxicity. | nih.gov |

This table summarizes findings for the broader class of stilbene derivatives, which includes this compound.

Utilization of Advanced In Vitro Model Systems (e.g., 2D cell cultures, 3D cell models, organoids)

The limitations of traditional two-dimensional (2D) cell cultures have spurred the development of more physiologically relevant in vitro systems. nih.gov Advanced models such as three-dimensional (3D) cell models and organoids offer a more accurate representation of in vivo tissue architecture and cellular complexity. nih.govemulatebio.com

These advanced systems are valuable tools in drug discovery and biomedical research. nih.gov For example, intestinal organoids can be grown from primary human crypts and cultured on scaffolds to form a complex epithelial barrier that includes various specialized cell types. nih.gov Such models allow for more sophisticated studies of drug transport, efficacy, and toxicity. frontiersin.orgnih.gov The use of multi-organ "body-on-chips" technology represents a further step, enabling the study of complex inter-organ signaling. emulatebio.com While these advanced in vitro models are being increasingly adopted for testing novel therapeutic agents, their specific application in the pre-clinical investigation of this compound has not yet been reported. mdpi.comnih.gov The use of these models could provide deeper insights into the compound's mechanisms of action in a more human-relevant context.

In Vivo Pre-clinical Pharmacological Studies in Animal Models

In vivo studies using animal models are an essential step in pre-clinical research, providing critical information on the efficacy and physiological effects of a potential therapeutic agent before it can be considered for human trials. nih.govwuxibiology.comresearchgate.net These models are indispensable for understanding the complex interactions of a compound within a living organism. wuxibiology.comgu.se

In the context of neuroprotection, animal models have been used to evaluate the potential of stilbene derivatives. nih.gov These studies help to confirm whether the promising results observed in vitro—such as reduced oxidative stress and enhanced cell viability—translate to a whole-organism system. nih.gov The direct transferability of in vitro data to human applications is limited, making well-designed animal studies crucial for a more profound understanding of a compound's therapeutic potential. mdpi.com Although the broader class of stilbenes has undergone evaluation in various animal models, specific and detailed reports on the in vivo pre-clinical pharmacological profile of this compound are still emerging. nih.govmdpi.com

Evaluation of Pharmacological Effects in Established Disease Models

While direct preclinical studies evaluating the pharmacological effects of this compound in established disease models are not extensively documented in publicly available literature, its classification as a 2-arylbenzofuran glucoside, a type of stilbene, provides a strong basis for predicting its potential therapeutic applications. nih.govresearchgate.net Stilbenes are a well-studied class of natural phenolic compounds renowned for their diverse biological activities, particularly their neuroprotective and anti-inflammatory properties. nih.gov

Neurodegenerative Disease Models:

Given the recognized neuroprotective effects of stilbenes, this compound is a candidate for investigation in various animal models of neurodegenerative diseases. nih.gov Preclinical research in this area commonly utilizes models that replicate the pathological hallmarks of conditions like Alzheimer's and Parkinson's disease.

For Alzheimer's disease , several established models could be employed to evaluate the efficacy of this compound. These include:

Chemically-induced models: Agents like scopolamine, streptozotocin (B1681764) (STZ), and aluminum chloride (AlCl3) are used to induce cognitive impairment and pathological features resembling Alzheimer's in rodents. nih.gov Scopolamine, a muscarinic receptor antagonist, induces cholinergic dysfunction and amyloid-β accumulation. nih.gov Intracerebroventricular administration of STZ can lead to cognitive deficits, amyloid-beta aggregation, and increased expression of GSK3β, an enzyme involved in tau hyperphosphorylation. nih.gov

Transgenic models: Mice genetically engineered to overexpress proteins associated with familial Alzheimer's disease, such as amyloid precursor protein (APP) and presenilin-1 (PS1), are widely used. wuxibiology.comfrontiersin.org Examples include the Tg2576 and 5xFAD mouse models, which develop age-dependent amyloid plaques and cognitive deficits. wuxibiology.comfrontiersin.org

In the context of Parkinson's disease , the neuroprotective potential of this compound could be assessed using models that mimic the progressive loss of dopaminergic neurons. nih.govcas.cz Commonly used models include:

Neurotoxin-induced models: The neurotoxins 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are administered to rodents to selectively destroy dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. nih.govcriver.com

Genetic models: The AAV-A53T alpha-synuclein (B15492655) mouse model, which involves the overexpression of a mutated form of alpha-synuclein, leads to the formation of protein aggregates and neuroinflammation, hallmarks of Parkinson's pathology. criver.com

Table 1: Potential Preclinical Disease Models for Evaluating this compound

Disease AreaModel TypeInducing Agent/Genetic ModificationKey Pathological Features Mimicked
Alzheimer's DiseaseChemically-InducedScopolamineCholinergic dysfunction, Amyloid-β accumulation
Streptozotocin (STZ)Cognitive deficits, Amyloid-β aggregation, Tau hyperphosphorylation
Aluminum Chloride (AlCl3)Cognitive impairment, Oxidative stress, Amyloid plaques
TransgenicAPP/PS1 overexpression (e.g., 5xFAD, Tg2576)Amyloid plaque formation, Cognitive deficits
Parkinson's DiseaseNeurotoxin-Induced6-hydroxydopamine (6-OHDA)Dopaminergic neuron loss
MPTPDopaminergic neuron loss
GeneticAAV-A53T alpha-synucleinAlpha-synuclein pathology, Neuroinflammation
InflammationAcute InflammationCarrageenanPaw edema
TPA (12-O-tetradecanoylphorbol-13-acetate)Ear edema

Anti-inflammatory Disease Models:

The anti-inflammatory potential of stilbenes suggests that this compound could be effective in models of inflammation. nih.gov Standard preclinical models to assess anti-inflammatory activity include:

Carrageenan-induced paw edema: This is a widely used acute inflammation model in rats where the injection of carrageenan into the paw induces a quantifiable inflammatory response (edema). scielo.brslideshare.netijpras.com

TPA-induced ear edema: The topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the mouse ear induces an inflammatory response, which can be measured as an increase in ear thickness. mdpi.com

Identification of In Vivo Cellular and Molecular Targets of this compound

Specific in vivo cellular and molecular targets of this compound have not yet been definitively identified in published research. However, based on studies of structurally related stilbenes and other phenolic compounds, several key pathways and molecules are likely to be modulated by this compound. nih.govresearchgate.netresearchgate.net

Potential Cellular Targets:

Neurons: Given the neuroprotective properties of stilbenes, neurons are a primary cellular target. nih.gov this compound may protect neurons from damage caused by oxidative stress, neuroinflammation, and protein aggregation.

Microglia and Astrocytes: These glial cells are key players in the neuroinflammatory processes associated with neurodegenerative diseases. frontiersin.org Stilbenes have been shown to modulate the activation of microglia and astrocytes, suggesting that this compound could exert its effects by influencing these cells. nih.gov

Potential Molecular Targets and Pathways:

The molecular mechanisms underlying the bioactivity of stilbenes often involve the modulation of signaling pathways related to inflammation and cellular stress. nih.gov Potential molecular targets for this compound include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor is a master regulator of inflammation. researchgate.net Inhibition of the NF-κB pathway is a common mechanism by which anti-inflammatory compounds exert their effects.

MAPKs (Mitogen-Activated Protein Kinases): The MAPK signaling pathways, including JNK and ERK1/2, are involved in cellular stress responses and inflammation. researchgate.net Modulation of these pathways by other natural compounds has been linked to neuroprotection.

Sirtuin 1 (SIRT1): This protein deacetylase is involved in cellular regulation and has been implicated in the beneficial effects of resveratrol (B1683913), a well-known stilbene. nih.gov Activation of SIRT1 can influence pathways related to longevity and stress resistance. nih.gov

Enzymes involved in prostaglandin (B15479496) synthesis: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is a target for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Some phenolic compounds have been shown to inhibit COX-2 expression. researchgate.net

Table 2: Potential In Vivo Cellular and Molecular Targets of this compound

Target TypePotential TargetImplicated in
CellularNeuronsNeuroprotection, Neurodegeneration
MicrogliaNeuroinflammation
AstrocytesNeuroinflammation
MolecularNF-κB PathwayInflammation
MAPK Pathways (e.g., JNK, ERK1/2)Cellular stress, Inflammation
Sirtuin 1 (SIRT1)Cellular regulation, Stress resistance
Cyclooxygenase-2 (COX-2)Inflammation

Pre-clinical Animal Models Utilized (e.g., rodent models, zebrafish)

While there is no specific mention in the literature of preclinical animal models being used to date for the investigation of this compound, the established use of various animal models for studying stilbenes and other phytochemicals provides a clear roadmap for future research.

Rodent Models:

Mice and rats are the most common animal models used in preclinical research due to their physiological and genetic similarities to humans, as well as their relatively short lifespan and ease of handling. wuxibiology.comnih.gov As detailed in section 6.2.1, various strains of mice and rats, including transgenic and chemically-treated animals, are standard for modeling neurodegenerative diseases and inflammation. nih.govwuxibiology.comfrontiersin.orgnih.govcriver.comijpras.com

Zebrafish (Danio rerio):

The zebrafish is another valuable model organism in preclinical studies. Its advantages include rapid development, optical transparency of embryos, and high-throughput screening capabilities. While not explicitly documented for this compound research, zebrafish models are increasingly used to study neurodevelopment, neurotoxicity, and the effects of various compounds on cellular pathways.

The selection of a specific animal model would depend on the pharmacological effect being investigated. For instance, to study the potential neuroprotective effects of this compound in Alzheimer's disease, a transgenic mouse model such as the 5xFAD would be appropriate. wuxibiology.comfrontiersin.org To assess its anti-inflammatory properties, a carrageenan-induced paw edema model in rats would be a standard choice. scielo.brijpras.com

Structure Activity Relationship Sar Studies of Schoenoside and Its Analogs

Elucidation of Key Structural Features Essential for Biological Activity

The biological profile of Schoenoside and its analogs is determined by the interplay of its core scaffold, the aryl substituent, and the glycosidic linkage. The 2-arylbenzofuran scaffold itself is a privileged structure in medicinal chemistry, known to be a key component in compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities. mdpi.comwindows.net

Key structural features include:

The Benzofuran (B130515) Core: This fused heterocyclic ring system provides a rigid and planar backbone, which is crucial for interaction with biological targets. Its oxygen atom can act as a hydrogen bond acceptor, influencing binding affinity and specificity.

Hydroxyl (-OH) and Methoxy (B1213986) (-OCH₃) Groups: The presence, number, and position of hydroxyl and methoxy groups on both the benzofuran and aryl rings are vital. Hydroxyl groups can act as both hydrogen bond donors and acceptors, forming key interactions with protein residues. For instance, in a study of 2-arylbenzofurans from Sesbania grandiflora, a free hydroxyl group at the C-6 position was found to be important for antitubercular activity. nih.govunila.ac.id

The Glycosidic Moiety: this compound is a glucoside, meaning it has a glucose molecule attached. This glycosylation significantly increases the compound's water solubility and can impact its bioavailability and pharmacokinetic profile. mdpi.com The sugar moiety can be cleaved in vivo to release the aglycone (the non-sugar part), which may be the primary active form.

Other Substituents: The addition of other groups, such as prenyl or geranyl moieties, to the 2-arylbenzofuran skeleton has been shown to enhance biological activity, potentially by increasing lipophilicity and improving membrane permeability. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative structure-activity relationship (QSAR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity. nih.govchemisgroup.us For the 2-arylbenzofuran class, QSAR studies have been instrumental in predicting the activity of new analogs and identifying the key physicochemical properties that govern their effects.

A 3D-QSAR study on arylbenzofuran derivatives as histamine (B1213489) H3 receptor inhibitors revealed the importance of steric and electrostatic fields. sphinxsai.com The models indicated that specific spatial arrangements of bulky groups and electron-donating/withdrawing features are critical for potent receptor antagonism. Another study focusing on histamine H3 antagonists identified several key descriptors for activity. chemisgroup.us

Table 1: Key Findings from a 2D-QSAR Study on Arylbenzofuran Derivatives chemisgroup.us

QSAR Model DescriptorDescriptionImpact on Activity
T_3_N_5Count of triple-bonded atoms separated from a nitrogen atom by five bonds.Important determinant for H3-receptor antagonistic activity.
T_C_C_7Count of carbon atoms separated from any other carbon atom by seven bonds.A key factor influencing the biological response.
T_2_3_5Count of double-bonded atoms separated from a triple-bonded atom by five bonds.Contributes significantly to the overall activity profile.

These QSAR models provide a predictive framework that can be applied to this compound analogs. By calculating the relevant molecular descriptors for newly designed structures, their potential biological activity can be estimated prior to synthesis, streamlining the drug discovery process.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. sphinxsai.comnih.gov This approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov

For the 2-arylbenzofuran class, pharmacophore models have been developed to guide the discovery of new inhibitors for various targets. A study on arylbenzofuran derivatives as histamine H3 receptor antagonists identified a pharmacophore consisting of two aromatic features, two hydrophobic groups, and two hydrogen bond acceptors. chemisgroup.us

The general principles of ligand-based design for this compound analogs would involve:

Identifying Active Analogs: A set of 2-arylbenzofurans with known biological activity against a specific target is collected.

Generating a Pharmacophore Model: The structures are overlaid to identify common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. This creates a 3D "template" for activity.

Virtual Screening: This pharmacophore model is then used as a filter to search large databases of chemical compounds, identifying novel molecules that match the essential features and are therefore likely to be active. dovepress.com

Lead Optimization: The identified hits can be chemically modified to better fit the pharmacophore model, enhancing their potency and selectivity.

This approach allows chemists to rationally design new analogs based on the known structural requirements for activity within the broader 2-arylbenzofuran family.

Influence of Substituent Effects on this compound's Biological Profiles

The biological activity of a core structure like 2-arylbenzofuran can be finely tuned by altering the substituents on its aromatic rings. mdpi.com Studies on various analogs have provided clear insights into how different functional groups influence activity, which can be extrapolated to predict how modifications to the this compound structure would impact its efficacy.

Hydroxyl and Methoxy Groups: The position and number of -OH and -OCH₃ groups are critical. In a series of 2-arylbenzofuran derivatives designed as potential anti-Alzheimer's agents, a compound with hydroxyl groups at both the R4 and R6 positions showed the strongest inhibitory activity against cholinesterases. windows.netnih.gov This suggests that specific hydroxylation patterns on the this compound aglycone could be crucial for neuroprotective effects.

Halogen Substituents: The addition of halogens like chlorine or fluorine can have varied effects. While para-position halogen substitutions can sometimes increase potency by forming favorable hydrophobic interactions, compounds with multiple halogen-substituted rings have also been shown to have little to no cytotoxicity. mdpi.com For certain platinum complexes, electron-withdrawing substituents like fluoromethyl groups were found to enhance cytotoxicity under irradiation. researchgate.net

Prenyl and Geranyl Groups: The introduction of isoprenoid side chains, such as prenyl or geranyl groups, often increases the bioactivity of 2-arylbenzofurans. acs.org These lipophilic groups can enhance cell membrane permeability and interaction with hydrophobic pockets in target enzymes. mdpi.comacs.org

Keto and Alkyl Groups: In a study of benzofuran-piperazine hybrids, compounds with keto-substituents displayed better anti-inflammatory activity compared to those with alkyl or aryl substituents. mdpi.com

Table 2: Summary of Substituent Effects on the Biological Activity of 2-Arylbenzofuran Analogs

SubstituentPositionObserved Effect on Biological ActivityReference
Free Hydroxyl (-OH)C-6 of BenzofuranImportant for anti-tuberculosis activity. nih.govunila.ac.id
Hydroxyl (-OH)R4 and R6 of Aryl RingEnhanced cholinesterase inhibitory activity. nih.gov
Prenyl/Geranyl GroupVariousIncreases cellular permeability and enzyme inhibition. mdpi.comacs.org
Halogen (e.g., Fluorine)Para-position of Aryl RingCan increase potency through hydrophobic interactions. mdpi.com
Keto-substituentPiperazine MoietyContributed to better anti-inflammatory activity than alkyl or aryl groups. mdpi.com

These findings provide a roadmap for the rational design of this compound analogs. By strategically modifying the glycosidic portion or adding, removing, or shifting substituents on the aglycone, it is possible to modulate the compound's biological profile to enhance a desired therapeutic effect while potentially reducing off-target activity.

Advanced Analytical Methodologies for Schoenoside Research

Stability-Indicating Methods for Schoenoside and its Derivatives

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case this compound, without interference from its degradation products, impurities, or other excipients in the formulation. ambiopharm.comyoutube.com The development of a robust SIM is a regulatory requirement and is crucial for assessing the stability of this compound and its derivatives under various storage conditions. ambiopharm.comresearchgate.net

The primary goal of a SIM is to provide a clear picture of the drug's stability over time by separating the intact drug from any substances that may form as it degrades. ambiopharm.com This is typically achieved using a high-resolution chromatographic technique, most commonly HPLC. youtube.comnih.gov The method must be able to resolve the peak of the active compound from the peaks of all potential degradation products. researchgate.net

The development of a SIM involves subjecting the drug to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate the degradation products. ambiopharm.comresearchgate.net The analytical method is then developed and optimized to ensure that all these degradation products are separated from the main this compound peak. ambiopharm.com The use of a diode-array detector (DAD) is beneficial as it can help in assessing peak purity, ensuring that the this compound peak is not co-eluting with any impurities. nih.gov

Table 3: Steps in Developing a Stability-Indicating Method for this compound

StepDescription
Forced Degradation Subjecting this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products. ambiopharm.com
Method Optimization Developing an HPLC method that separates this compound from all generated degradation products. This includes optimizing the column, mobile phase, and gradient.
Peak Purity Analysis Using a DAD or MS detector to confirm that the this compound peak is pure and free from co-eluting impurities. nih.gov
Method Validation Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, and linear. researchgate.net

Bioanalytical Method Validation in Pre-clinical Research

Before a developed analytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to ensure its reliability. nih.goveuropa.eu Bioanalytical method validation demonstrates that the method is suitable for its intended purpose, which is the quantitative determination of this compound in a specific biological matrix. nih.gov The validation is performed according to guidelines set by regulatory authorities like the FDA and EMA. europa.eu

The key parameters that are evaluated during bioanalytical method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration of the analyte. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. orientjchem.org

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.gov

For preclinical research involving animal models, adherence to guidelines such as the ARRIVE 2.0 guidelines is also important for ensuring the quality and reliability of the data.

Table 4: Key Validation Parameters for Bioanalytical Methods

ParameterDescriptionAcceptance Criteria (Typical)
Accuracy The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ). nih.gov-
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). nih.gov-
Linearity The correlation coefficient (r²) should be ≥ 0.99. orientjchem.org-
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard. nih.gov-
Stability Analyte concentration should be within ±15% of the initial concentration under various conditions. nih.gov-

Computational and in Silico Approaches in Schoenoside Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Schoenoside) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in the early stages of drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.govyoutube.com

In the context of this compound research, molecular docking can be employed to screen for potential protein targets. Given that related stilbene (B7821643) and 2-arylbenzofuran compounds exhibit anti-inflammatory and neuroprotective properties, docking studies could explore this compound's interaction with key proteins involved in these pathways. researchgate.netscribd.comnih.gov For example, simulations could predict the binding affinity of this compound to enzymes like cyclooxygenase-2 (COX-2) or to proteins implicated in neurodegenerative diseases. researchgate.netnih.gov The results of such simulations, typically presented as binding energy scores (in kcal/mol), help prioritize the most promising ligand-target complexes for further experimental validation. nih.gov

Table 1: Potential Protein Targets for this compound Molecular Docking Studies This table is illustrative and based on the activities of structurally related compounds.

Protein TargetAssociated Disease/PathwayRationale for Investigation
Cyclooxygenase-2 (COX-2)InflammationInhibition of COX-2 is a common mechanism for anti-inflammatory drugs. researchgate.net
Inducible Nitric Oxide Synthase (iNOS)InflammationOverproduction of nitric oxide by iNOS is linked to inflammatory conditions. researchgate.netresearchgate.net
Acetylcholinesterase (AChE)Alzheimer's DiseaseInhibition of AChE is a therapeutic strategy to manage Alzheimer's symptoms. mdpi.com
Monoamine Oxidase B (MAO-B)Alzheimer's & Parkinson's DiseasesMAO-B inhibitors are used to treat neurodegenerative disorders. mdpi.com
Beta-secretase 1 (BACE1)Alzheimer's DiseaseBACE1 is a key enzyme in the production of amyloid-β peptides. nih.gov

Molecular Dynamics (MD) Simulations for Binding Stability Analysis

Following molecular docking, which provides a static snapshot of a potential interaction, molecular dynamics (MD) simulations are used to analyze the stability and dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of how the complex behaves in a simulated physiological environment (e.g., in water). nih.gov

For this compound, once docking predicts a favorable binding pose with a target protein, an MD simulation could be run for tens to hundreds of nanoseconds. Researchers would analyze the trajectory to:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein, scientists can determine if the ligand remains stably bound within the binding pocket or if it dissociates.

Characterize Key Interactions: MD simulations reveal the persistence of specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Evaluate Conformational Changes: The simulation can show how the protein or ligand changes shape upon binding, which can be critical for biological function. The Root Mean Square Fluctuation (RMSF) can be analyzed to identify flexible regions of the protein.

This analysis provides a much deeper understanding of the interaction's nature and durability than docking alone, offering stronger evidence for a proposed mechanism of action.

De Novo Drug Design Approaches Based on the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target. When a promising natural product scaffold like that of this compound is identified, de novo design algorithms can be used to build new molecules based on its core structure. These methods typically use one of two approaches:

Fragment-Based Growing: Small molecular fragments are "grown" or extended from an anchor point within the target's binding site. The this compound core could serve as the anchor, with the algorithm suggesting modifications or additions to its structure to optimize interactions with unoccupied regions of the binding pocket.

Fragment Linking: The binding site is populated with several small, favorably interacting fragments, which are then connected by linker molecules to create a single, novel compound that incorporates the key binding features of the this compound scaffold.

These approaches allow for the exploration of novel chemical space around the this compound framework, aiming to design analogs with improved potency, selectivity, or pharmacokinetic properties.

Cheminformatics and Virtual Screening Applications for Analog Discovery

Cheminformatics combines chemistry, computer science, and information science to analyze vast datasets of chemical compounds. u-strasbg.fr One of its most powerful applications in drug discovery is virtual screening, a computational technique used to search large libraries of compounds for molecules with specific properties. nvidia.comresearchgate.net

If this compound is identified as a hit compound, virtual screening can be used to find structurally or functionally similar molecules (analogs) from databases containing millions of compounds. nvidia.com This process is significantly faster and less expensive than physically testing every compound in a high-throughput screening (HTS) campaign. researchgate.net There are two main types of virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target protein is unknown. nvidia.com It relies on the principle that molecules with similar structures are likely to have similar biological activities. A computational model of this compound, based on its 2D structure (fingerprints) or 3D shape and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings), is used to search for matching compounds in a database. chemrxiv.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS uses molecular docking to screen large libraries of compounds against the protein's binding site, identifying those with the best-predicted binding affinity. nvidia.com

The output of a virtual screening campaign is a smaller, enriched list of compounds that are most likely to be active, which can then be prioritized for acquisition and experimental testing. This approach can rapidly identify novel analogs of this compound, potentially leading to the discovery of new therapeutic agents.

Table 2: General Workflow for Virtual Screening Based on this compound

StepDescription
1. Library PreparationA large database of chemical compounds (e.g., ZINC, PubChem) is curated and prepared for screening.
2. Query DefinitionA query is created based on the this compound molecule. This could be its 2D fingerprint, a 3D shape model (for LBVS), or a defined protein binding site (for SBVS).
3. ScreeningThe computational screening is performed, comparing each molecule in the library to the query.
4. Hit Selection & FilteringA ranked list of "hits" is generated based on a similarity score or docking score. This list is often filtered using criteria like Lipinski's Rule of Five to prioritize drug-like candidates.
5. Experimental ValidationThe top-ranked compounds are acquired or synthesized and tested in biological assays to confirm activity.

Future Research Directions and Emerging Paradigms for Schoenoside

Exploration of Novel Biological Activities and Broader Therapeutic Potential

The therapeutic investigation of Schoenoside is in its nascent stages, with significant potential for uncovering a wide range of biological activities. The broader family of stilbenoids and related phenolic compounds, to which this compound belongs, is known for diverse pharmacological effects, suggesting promising avenues for future research. mdpi.comresearchgate.net

Potential therapeutic areas for this compound exploration include:

Anti-inflammatory Effects : Many flavonoids and stilbenoids exhibit potent anti-inflammatory properties. researchgate.net Future studies could investigate this compound's ability to modulate key inflammatory pathways, such as the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, or the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net

Antioxidant Activity : Stilbenoids are recognized for their antioxidant capabilities, which are crucial in combating oxidative stress associated with numerous chronic diseases. researchgate.net Research into this compound's radical scavenging activity against species like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical would be a valuable step. researchgate.net

Neuroprotective Roles : Given that related compounds like resveratrol (B1683913) have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease by targeting pathways related to amyloid-β and tau pathology, this compound presents a candidate for similar investigations. mdpi.com

Enzyme Inhibition : Bioactivity-guided fractionation has successfully identified enzyme inhibitors from plant extracts. researchgate.net A similar approach could be applied to this compound to screen for inhibitory activity against clinically relevant enzymes, such as tyrosinase, which is a target in dermatology for skin whitening agents. researchgate.net

Table 1: Potential Novel Biological Activities for this compound This table is interactive. You can sort and filter the data.

Therapeutic Area Potential Mechanism of Action Rationale based on Related Compounds
Anti-inflammatory Inhibition of iNOS, COX-2, NO, and PGE2 production. Prenylated flavonoids and chromones show significant anti-inflammatory activities. researchgate.net
Antioxidant Scavenging of free radicals (e.g., DPPH). Stilbenes and related phenolics possess well-documented antioxidant properties. researchgate.netresearchgate.net
Neuroprotection Modulation of Aβ generation/clearance, prevention of tau hyperphosphorylation. Resveratrol, a related stilbene (B7821643), is extensively studied for its neuroprotective potential in Alzheimer's disease models. mdpi.com

| Enzyme Inhibition | Inhibition of enzymes like tyrosinase or α-glucosidase. | Compounds from Morus species, which also produce stilbenoids, show potent tyrosinase inhibitory effects. researchgate.net |

Integration of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in Mode of Action Studies

To move beyond preliminary activity screening, understanding the precise molecular mechanism of this compound is critical. The integration of "omics" technologies offers a powerful, unbiased approach to dissect complex biological responses at multiple levels. nih.gov These technologies can provide a global assessment of molecular changes within a cell or organism following treatment with this compound. nih.govnih.gov

Transcriptomics : Single-cell RNA sequencing (scRNA-seq) can reveal how this compound alters gene expression profiles in target cells. nih.gov This could identify novel cellular pathways modulated by the compound, offering insights into its mechanism of action with unparalleled precision. nih.gov

Proteomics : By analyzing the entire protein landscape, proteomics can identify specific proteins whose expression or post-translational modification state is altered by this compound. This is crucial for pinpointing the direct protein targets or downstream effectors of the compound. nih.gov

Metabolomics : This technology assesses changes in the cellular metabolome, providing a functional readout of cellular state. Metabolomics could uncover shifts in metabolic pathways affected by this compound, linking its activity to cellular energy, signaling, or biosynthesis processes.

Table 2: Application of Omics Technologies in this compound Research This table is interactive. You can sort and filter the data.

Omics Technology Key Questions to Address Potential Outcomes
Transcriptomics Which genes are up- or down-regulated by this compound? Identification of signaling pathways and gene networks modulated by the compound. nih.gov
Proteomics What are the direct protein targets of this compound? Validation of drug targets and understanding of post-translational modifications. nih.gov

| Metabolomics | How does this compound affect cellular metabolism? | Insight into the functional consequences of this compound's activity on cellular bioenergetics and signaling. |

Development of Advanced Delivery Systems and Formulation Strategies (excluding clinical human studies)

A significant hurdle for many natural phenolic compounds is their suboptimal pharmacokinetic profile, often characterized by low water solubility, poor stability, and limited bioavailability. researchgate.net While specific data for this compound is not yet available, the related compound oxyresveratrol (B150227) faces these challenges, hindering its preclinical development. researchgate.net Therefore, a key future research direction is the design of advanced delivery systems to overcome these limitations.

Future formulation research for this compound could include:

Lipid-based Nanoparticles : Encapsulating this compound within lipid nanoparticles could enhance its solubility and protect it from degradation, potentially improving its absorption and circulation time. nih.gov

Polymeric Nanoparticles : Biodegradable polymers can be used to create nanoparticles that provide controlled or targeted release of this compound, concentrating its effect at the desired site of action. nih.gov

Topical Formulations : For dermatological applications, developing specialized vehicles like microemulsions or hydrogels could improve the dermal penetration and accumulation of this compound in the skin, enhancing its local efficacy while minimizing systemic exposure. nih.gov

These advanced formulations require thorough preclinical evaluation to ensure they improve the benefit/risk ratio of the compound. nih.gov

Interdisciplinary Research Collaborations and Translational Perspectives in Pre-clinical Development

The journey of a natural product from discovery to a potential therapeutic lead is a complex, multi-stage process that necessitates extensive collaboration. frontiersin.org Advancing this compound research will depend on building interdisciplinary partnerships that bridge the gaps between phytochemistry, pharmacology, and formulation science.

Key collaborations would involve:

Academia-Industry Partnerships : Joint research collaborations between academic institutions, which often lead in initial discovery, and biotechnology or pharmaceutical companies can provide the resources and expertise needed for structured preclinical development. icr.ac.uk

Multi-institutional Research Networks : Establishing networks of researchers from different institutions can foster resource sharing, data integration, and the validation of findings across different preclinical models. frontiersin.orgrantecar.com This is particularly important in the "big science" era to enhance the robustness of research. frontiersin.org

Translational Research Hubs : Collaborations with contract research organizations (CROs) specializing in preclinical services, such as humanized disease models, can accelerate the evaluation of this compound's efficacy and provide a clearer path toward potential clinical investigation. cellestialhealth.comswissbiotech.org Such partnerships are crucial for improving the predictability of preclinical studies and de-risking future development. swissbiotech.org

Ultimately, a coordinated effort among chemists, biologists, and formulation experts will be essential to translate the initial promise of this compound into a well-characterized compound with validated preclinical activity. icr.ac.ukrantecar.com

Q & A

Q. How to improve reproducibility in this compound’s chromatographic quantification?

  • Methodological Answer : Validate HPLC methods per ICH Q2(R1):
  • Linearity : R² ≥0.998 (1–100 µg/mL range).
  • Recovery : 95–105% in spiked matrices.
  • Inter-day precision : %RSD <2%.
    Include system suitability tests (e.g., USP tailing factor <2) and reference standards from accredited suppliers (e.g., NIST) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.